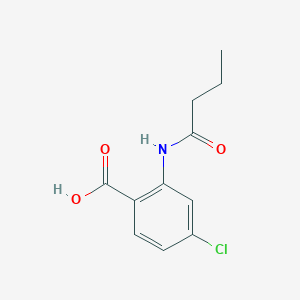

2-(Butyrylamino)-4-chlorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amino acids are fundamental units of proteins and play crucial roles in various biological processes . Butyric acid, a short-chain volatile fatty acid, has broad applications in the chemical industry .

Synthesis Analysis

Amino acids can be synthesized through various pathways. For instance, butyric acid-producing bacteria use the acetyl coenzyme A pathway as the predominant butyric acid-producing pathway .Molecular Structure Analysis

Amino acids have a basic structure that includes an amino group (-NH2), a carboxyl group (-COOH), and a side chain (R group) that varies between different amino acids .Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions. For example, they can act as both acids and bases due to their amphoteric nature .Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline substances. Most amino acids are tasteless, but some are sweet (e.g., Glycine, Alanine) or bitter (e.g., Arginine). Amino acids have a high melting point (200-300°C) due to their ionic property .Aplicaciones Científicas De Investigación

Solubility and Thermodynamic Properties

- Solubility in Organic Solvents: The solubility of 2-amino-4-chlorobenzoic acid, a closely related compound, has been studied in various organic solvents. This research is crucial for optimizing the purification process of such compounds (Li et al., 2017).

Complexation and Binding Studies

- Molecular Tweezer Complexation: Studies have shown that molecular tweezers with carboxylic acid active sites, which are structurally similar to 2-(Butyrylamino)-4-chlorobenzoic acid, can effectively complex nucleotide bases. This highlights potential applications in molecular recognition and drug design (Zimmerman et al., 1991).

Hydrogen-Bonding and Crystallography

- Hydrogen-Bonding Patterns: Research on compounds like pyrimethaminium 3-chlorobenzoate reveals intricate hydrogen-bonding patterns, which could be relevant for understanding similar behaviors in 2-(Butyrylamino)-4-chlorobenzoic acid (Devi et al., 2006).

Photocatalysis and Environmental Applications

- Photocatalytic Water Decontamination: Studies on chlorobenzoic acids, including 4-chlorobenzoic acid, demonstrate their complete mineralization under UV-illuminated TiO2. This research suggests potential environmental applications for similar compounds in water detoxification (D'Oliveira et al., 1993).

Synthesis and Labeling Studies

- Synthesis of Labelled Compounds: Research on 4-amino-3-(4-chlorophenyl)-butyric acid, which shares structural similarities with 2-(Butyrylamino)-4-chlorobenzoic acid, includes the synthesis of carbon-14- and tritium-labelled compounds, important for pharmaceutical and biochemical research (Küng et al., 1983).

Fluorescence Sensing

- Enantioselective Fluorescence Sensing: Research has been conducted on compounds derived from 2-chlorobenzoic acid for enantioselective fluorescence sensing of chiral amino alcohols. This indicates potential applications in chiral analysis and sensing technologies (Liu et al., 2008).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(butanoylamino)-4-chlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-2-3-10(14)13-9-6-7(12)4-5-8(9)11(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDAXENJTPWLSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588667 |

Source

|

| Record name | 2-Butanamido-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butyrylamino)-4-chlorobenzoic acid | |

CAS RN |

777877-45-9 |

Source

|

| Record name | 2-Butanamido-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)

![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)

![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)

![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)